1-Azido-6-bromohexane

Descripción general

Descripción

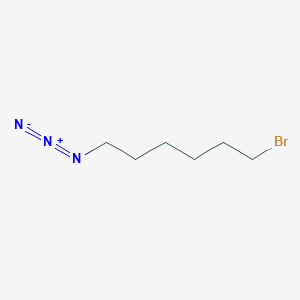

1-Azido-6-bromohexane is a chemical compound with the molecular formula C6H12BrN3. It has an average mass of 206.084 Da and a monoisotopic mass of 205.021454 Da .

Synthesis Analysis

The synthesis of 1-Azido-6-bromohexane involves a solution of 1,6-dibromohexane to which a solution of sodium azide is added. This mixture is dissolved in DMSO and stirred for 1 hour at room temperature. The reaction is then stopped with 100 mL of ultrapure water .Molecular Structure Analysis

The molecular structure of 1-Azido-6-bromohexane consists of a six-carbon chain (hexane) with an azido group (-N3) attached to the first carbon and a bromo group (-Br) attached to the sixth carbon .Aplicaciones Científicas De Investigación

Synthesis and Chemical Biology

1-Azido-6-bromohexane is valuable in the synthesis of complex organic compounds. Zhou et al. (2017) demonstrated its use in the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. This method efficiently introduces azide groups into organic compounds, useful in synthetic chemistry and chemical biology (Zhou et al., 2017).

Drug Discovery

In the context of drug discovery, azido analogues of certain compounds have been synthesized for photoaffinity labeling, aiding in the identification of molecular targets. Palmer et al. (2007) synthesized azido analogues of 5,6-dimethylxanthenone-4-acetic acid, a compound in phase III clinical trials, to explore its biochemical receptors (Palmer et al., 2007).

Oligonucleotide Synthesis

Lietard et al. (2007) utilized a bromohexyl phosphoramidite for azidation in oligonucleotide synthesis. The resulting 5′-azido oligonucleotides can be used for Click conjugation, important in biotechnology and genetics (Lietard et al., 2007).

Environmental Chemistry

In environmental chemistry, Haag and Mill (1988) studied the reactions of 1-bromohexane with various nucleophiles to understand the environmental fate of haloalkanes. This research provides insight into the reactions involving compounds like 1-Azido-6-bromohexane in natural environments (Haag & Mill, 1988).

Peptide Synthesis

Tornøe et al. (2002) reported the use of azides in the copper(I)-catalyzed cycloaddition of terminal alkynes on solid-phase, relevant in the synthesis of peptides with [1,2,3]-triazoles in their backbones or side chains. This method is significant for the development of new peptide-based therapeutics (Tornøe et al., 2002).

Magnetochemistry

In magnetochemistry, the azido ligand plays a critical role in the construction of magnetic molecule materials. Zeng et al. (2009) explored various azido metal compounds, providing insights into their magnetic behaviors. This has implications for the development of new magnetic materials (Zeng et al., 2009).

Safety and Hazards

The safety data sheet for 1-Azido-6-bromohexane suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided. Dust formation and inhalation of mist, gas, or vapors should also be avoided. Personal protective equipment should be used, and adequate ventilation should be ensured .

Direcciones Futuras

Propiedades

IUPAC Name |

1-azido-6-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRYHPJWKOCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80782059 | |

| Record name | 1-Azido-6-bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-6-bromohexane | |

CAS RN |

235095-05-3 | |

| Record name | 1-Azido-6-bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)

![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)

![Phosphonic acid,[2-[(2-hydroxyethyl)amino]ethylidene]bis-(9CI)](/img/structure/B1514456.png)

![(2S)-4-Amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1514463.png)

![[2-(4-Octylphenoxy)ethoxy]acetic acid](/img/structure/B1514471.png)